molecular formula C15H11FO4 B2588174 2-(3-Fluoro-4-methoxybenzoyl)benzoic acid CAS No. 152567-81-2

2-(3-Fluoro-4-methoxybenzoyl)benzoic acid

Cat. No.: B2588174
CAS No.: 152567-81-2
M. Wt: 274.247
InChI Key: WEKIZZGUBCBQKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxybenzoyl)benzoic acid typically involves the reaction of 3-fluoro-4-methoxybenzoic acid with benzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxybenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted aromatic compounds with various nucleophiles replacing the fluorine atom.

    Esterification: Esters of this compound.

    Reduction: Alcohol derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-4-methoxybenzoyl)benzoic acid is unique due to its combination of fluorine and methoxy substituents on the benzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3-fluoro-4-methoxybenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-13-7-6-9(8-12(13)16)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKIZZGUBCBQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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